

Application Notes and Protocols for In Vitro Assays of Dihydromunduletone

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Compound of Interest

Compound Name: Dihydromunduletone

Cat. No.: B1228407

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These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the biological activity of **Dihydromunduletone** (DHM), a rotenoid derivative. The primary focus of this document is on DHM's well-documented role as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (ADGRG1) and GPR114 (ADGRG5).^{[1][2][3][4]} Additionally, this document includes generalized protocols for assessing potential anti-inflammatory and antiviral activities, common for this class of natural products.

Dihydromunduletone as a Selective aGPCR Antagonist

Dihydromunduletone has been identified as a selective antagonist for a subset of adhesion GPCRs.^[1] It has been shown to inhibit the signaling of GPR56 and GPR114 without affecting other aGPCRs like GPR110 or class A GPCRs. DHM acts by antagonizing both tethered-peptide and synthetic-peptide agonist-stimulated GPR56 activity, without altering the receptor's basal activity.

Quantitative Data Summary

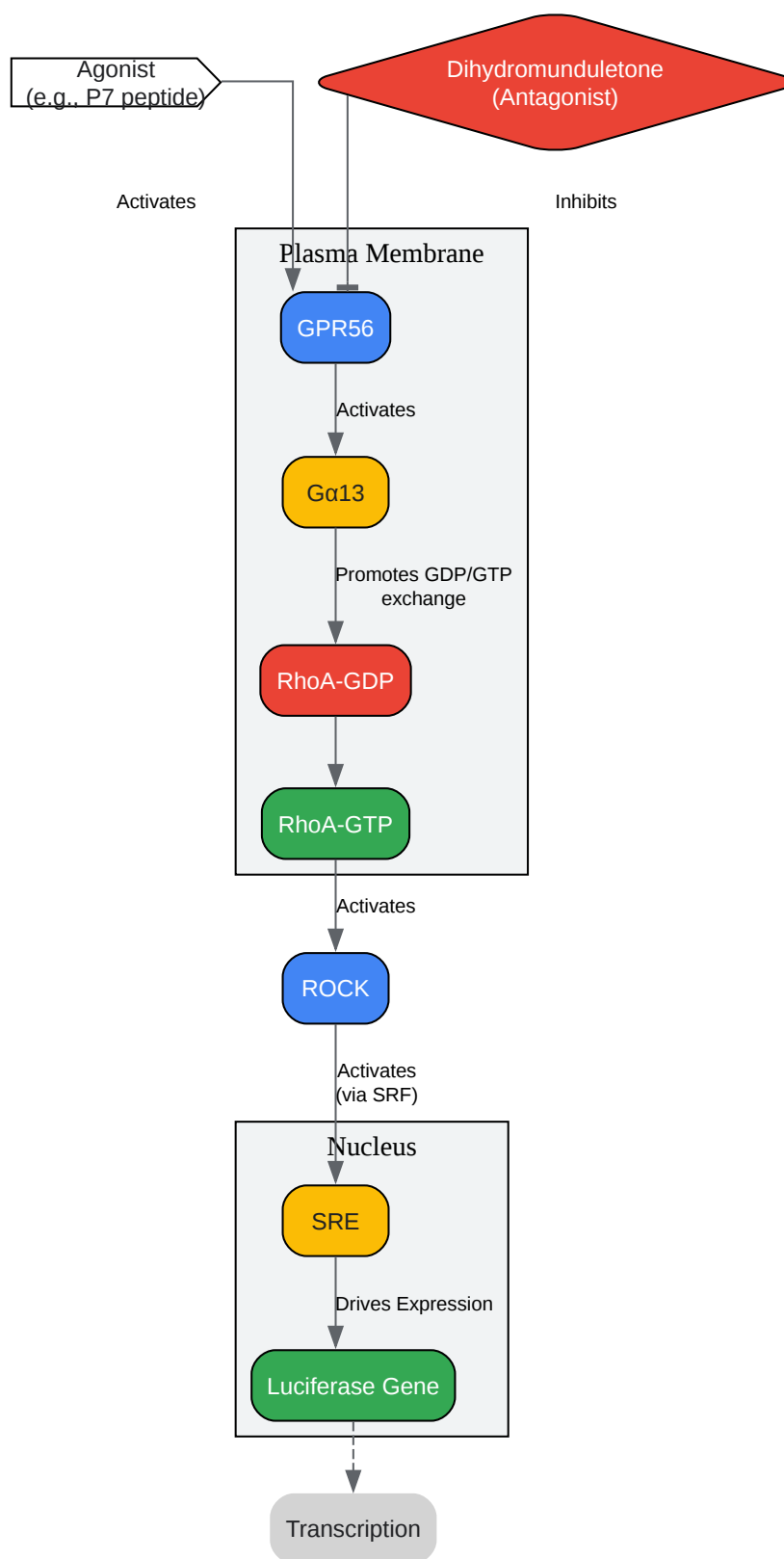
The following table summarizes the quantitative data for **Dihydromunduletone**'s activity as a GPR56 antagonist.

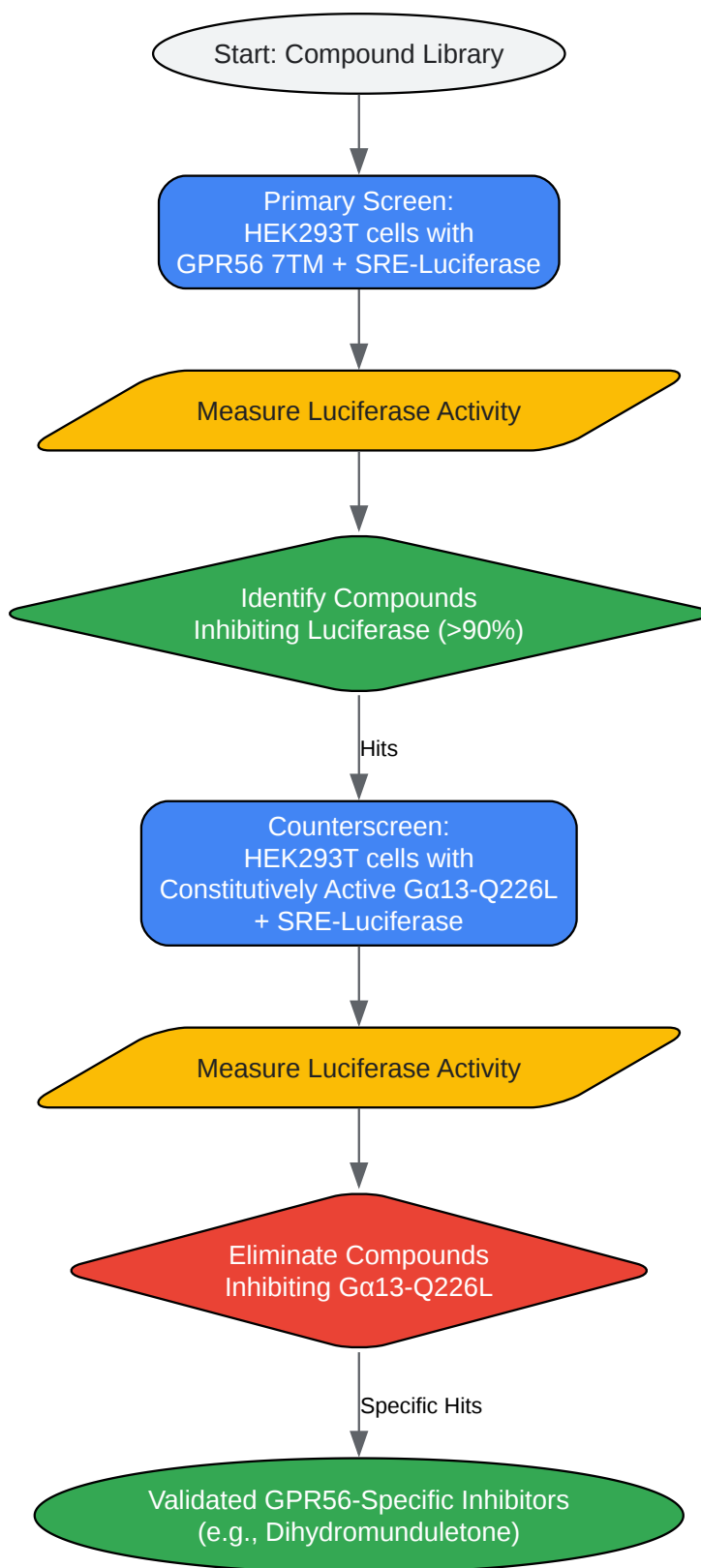
Assay Type	Target	Parameter	Value	Cell Line	Reference
SRE-Luciferase Assay	GPR56	IC50	20.9 μ M	HEK293T	
[35S]GTP γ S Binding Assay	GPR56-stimulated G α 13	Inhibition	>75% at 50 μ M	Cell-free	
[35S]GTP γ S Binding Assay	GPR114-stimulated G α s	Inhibition	Dramatic at 50 μ M	Cell-free	
RhoA Activation Assay	P7-stimulated GPR56	Inhibition	Clear blockage at 10 μ M	HEK293T	
Cytotoxicity Assay (PicoGreen)	HEK293 Cells	Potency	Least potent of compounds tested; safe up to 10 μ M	HEK293	

Signaling Pathway and Experimental Workflow Diagrams

GPR56 Signaling Pathway and DHM Inhibition

The following diagram illustrates the GPR56 signaling cascade and the point of inhibition by **Dihydromunduletone**. GPR56, upon activation, couples to G α 13, leading to the activation of RhoA and subsequent downstream signaling, such as the activation of the Serum Response Element (SRE).





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